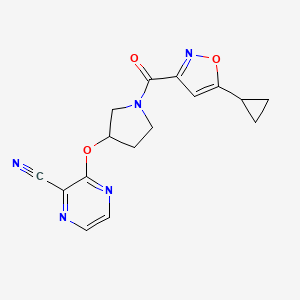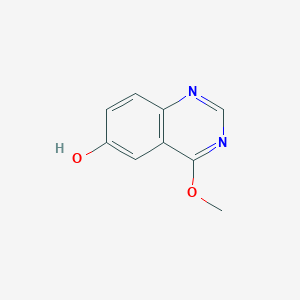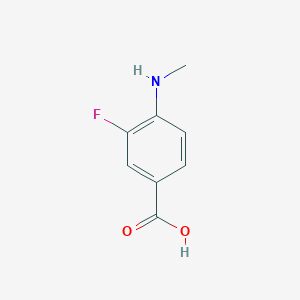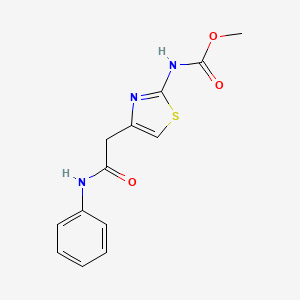![molecular formula C17H25N5O2 B2622082 N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201989-34-4](/img/structure/B2622082.png)
N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide” is a chemical compound that has been studied for its potential as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt) which is an important component of intracellular signaling pathways regulating growth and survival . It is based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .
Synthesis Analysis
The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. This process provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and MS . The pyrimidine ring and dimethylamino group are almost in the same plane, making a dihedral angle of 1.6 (1) .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-17(24)21(4)11-16(23)20-14-7-6-8-22(10-14)15-9-12(2)18-13(3)19-15/h5,9,14H,1,6-8,10-11H2,2-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJPYRWDLSIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2622001.png)




![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2622012.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide](/img/structure/B2622013.png)



![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)

![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
